molecular formula C11H13N3O2 B185392 4-(2-Aminobenzoyl)-2-piperazinone CAS No. 671794-74-4

4-(2-Aminobenzoyl)-2-piperazinone

Cat. No. B185392
M. Wt: 219.24 g/mol
InChI Key: OHLNGCFPKOPOOS-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity of the compound.


Scientific Research Applications

Application 1: Protease Activity Assay

  • Summary of Application: 4-(2-Aminobenzoyl)-2-piperazinone is used in the construction of an internally quenched fluorescent peptide substrate for protealysin, a metalloprotease of Serratia proteamaculans . This substrate is used for efficient quantitative assays of protealysin activity .
  • Methods of Application: The substrate is constructed using the autoprocessing site sequence of the protealysin precursor . Protealysin and thermolysin, the prototype of the M4 family, are found to hydrolyze only the Ser-Val bond of the substrate .
  • Results or Outcomes: The substrate exhibited a KM = 35 ± 4 μM and kcat = 21 ± 1 s−1 for protealysin as well as a KM = 33 ± 8 μM and kcat = 7 ± 1 s−1 for thermolysin at 37 °C .

Application 2: Synthesis of Benzo-1,3,4-triazepine Derivatives

  • Summary of Application: 4-(2-Aminobenzoyl)-2-piperazinone is used in the synthesis of N-(2-aminobenzoyl)-N-methylhydrazones of aldehydes and aldoses . These hydrazones undergo intramolecular cyclization to form benzo-1,3,4-triazepine derivatives .
  • Methods of Application: The hydrazones are obtained by maintaining equimolar amounts of N-(2-aminobenzoyl)-N-methylhydrazine and the corresponding aliphatic aldehyde in methanol at room temperature .
  • Results or Outcomes: The products of the condensation of carbonyl compounds with N-(2-aminobenzoyl)-N-methylhydrazine tend to undergo intramolecular cyclization due to nucleophilic addition of the NH2 group to the C=N bond to give the seven-membered benzo-1,3,4-triazepine ring .

Application 3: Fluorescent Peptide Substrate

  • Summary of Application: 4-(2-Aminobenzoyl)-2-piperazinone is used in the construction of peptide-based enzyme substrates linked to chromophores or fluorophores . These substrates are used for continuous spectrophotometric assays of various proteases .
  • Methods of Application: The substrates are constructed using specific peptide sequences linked to the chromophore or fluorophore . The assays are based on the shift in the absorption band of the substrate when the peptide bond is hydrolyzed .
  • Results or Outcomes: The use of these substrates allows for continuous, real-time monitoring of protease activity, providing valuable kinetic data .

Application 4: Synthesis of Biologically Active Derivatives

  • Summary of Application: 4-(2-Aminobenzoyl)-2-piperazinone is used in the synthesis of biologically active derivatives of 2-aminobenzothiazole . These derivatives exhibit a wide range of biological activities, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .
  • Methods of Application: The derivatives are synthesized through a series of reactions involving 2-aminobenzothiazole, aromatic aldehydes, and 1,3-diketones . The reactions proceed through activation of the carbonyl group, the Knoevenagel condensation, nucleophilic addition of an azole, and intramolecular cyclization .
  • Results or Outcomes: The synthesis of these derivatives provides a wide range of biologically active compounds that can be further studied for their potential therapeutic applications .

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4-(2-aminobenzoyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c12-9-4-2-1-3-8(9)11(16)14-6-5-13-10(15)7-14/h1-4H,5-7,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLNGCFPKOPOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366701
Record name 4-(2-aminobenzoyl)-2-piperazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminobenzoyl)-2-piperazinone

CAS RN

671794-74-4
Record name 4-(2-aminobenzoyl)-2-piperazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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